Spectroscopic data (NMR, IR, MS) of 2-(1,3-Benzothiazol-6-yl)acetic acid
Spectroscopic data (NMR, IR, MS) of 2-(1,3-Benzothiazol-6-yl)acetic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1,3-Benzothiazol-6-yl)acetic acid
This guide provides a comprehensive analysis of the spectroscopic data for 2-(1,3-Benzothiazol-6-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles with data from closely related benzothiazole analogues to present a robust, predictive characterization. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural features.
Introduction: The Imperative of Spectroscopic Analysis
In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. Each method provides a unique piece of the structural puzzle, and together, they offer a detailed molecular portrait. 2-(1,3-Benzothiazol-6-yl)acetic acid (C₉H₇NO₂S), with its fused aromatic system and carboxylic acid functionality, presents a rich subject for spectroscopic investigation. This guide explains the theoretical underpinnings and practical application of these techniques for its complete characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the structure of 2-(1,3-Benzothiazol-6-yl)acetic acid is presented below with a standardized atom numbering system. This system will be used consistently throughout the NMR data interpretation sections.
Caption: Molecular structure of 2-(1,3-Benzothiazol-6-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Experimental Workflow: NMR Analysis
The acquisition of high-quality NMR data requires a standardized protocol to ensure reproducibility and accuracy.
Caption: General experimental workflow for NMR spectroscopy.
Protocol:
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Sample Preparation: Accurately weigh 5-10 mg of 2-(1,3-Benzothiazol-6-yl)acetic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.[1][2]
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Acquisition: Place the tube in the NMR spectrometer. The instrument is then tuned, the deuterium signal of the solvent is used to "lock" the magnetic field, and the field is "shimmed" to maximize homogeneity. Standard ¹H and ¹³C{¹H} pulse programs are then run to acquire the spectra.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Based on the analysis of similar structures and established chemical shift principles, the following ¹H NMR signals are predicted for the target molecule.[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its visibility depends on the solvent and concentration. |
| ~9.25 | Singlet | 1H | H-2 | The proton at the C-2 position of the thiazole ring is typically a singlet and appears at a very downfield region due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. |
| ~8.20 | Singlet (or narrow doublet) | 1H | H-7 | This proton is ortho to the thiazole nitrogen and is expected to be deshielded. It may appear as a singlet or a narrow doublet with a small long-range coupling constant. |
| ~8.00 | Doublet | 1H | H-4 | This proton is ortho to the sulfur atom and adjacent to the fused benzene ring. It will appear as a doublet due to coupling with H-5. |
| ~7.50 | Doublet of Doublets | 1H | H-5 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~3.90 | Singlet | 2H | CH₂ | The methylene protons of the acetic acid side chain are adjacent to both an aromatic ring and a carbonyl group, placing their signal in this region. They are expected to be a singlet as there are no adjacent protons. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.0 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~165.0 | C-2 | The C-2 carbon of the thiazole ring is significantly deshielded by the adjacent heteroatoms. |
| ~153.0 | C-8a (C-N) | The carbon atom at the fusion point connected to nitrogen (part of the benzene ring). |
| ~135.0 | C-4a (C-S) | The carbon atom at the fusion point connected to sulfur (part of the benzene ring). |
| ~133.0 | C-6 | The aromatic carbon bearing the acetic acid substituent. |
| ~127.0 | C-4 | Aromatic CH carbon. |
| ~125.0 | C-5 | Aromatic CH carbon. |
| ~122.0 | C-7 | Aromatic CH carbon. |
| ~40.0 | CH₂ | The methylene carbon signal appears in the aliphatic region. The chemical shift may be influenced by the solvent.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Workflow: IR Analysis
Caption: General experimental workflow for ATR-IR spectroscopy.
Protocol (Attenuated Total Reflectance - ATR):
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Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small amount of the solid 2-(1,3-Benzothiazol-6-yl)acetic acid powder onto the crystal surface.
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Pressure Application: Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Data Collection: Initiate the sample scan. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Predicted Characteristic IR Absorption Bands
The IR spectrum of 2-(1,3-Benzothiazol-6-yl)acetic acid is expected to display several characteristic absorption bands corresponding to its functional groups.[4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic |
| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1620 - 1580 | Medium | C=N stretch | Thiazole Ring |
| 1500 - 1400 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1300 | Medium | C-O stretch | Carboxylic Acid |
| ~700 | Weak-Medium | C-S stretch | Thiazole Ring |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Workflow: LC-MS Analysis
Caption: General experimental workflow for LC-MS analysis.
Protocol (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a solvent compatible with the liquid chromatography (LC) mobile phase, such as methanol or acetonitrile/water.
-
Chromatography: Inject the sample into an LC system, typically equipped with a reverse-phase column (e.g., C18), to separate the analyte from any impurities.
-
Ionization: The eluent from the LC is directed into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, generating intact molecular ions with minimal fragmentation.[7] The analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio to generate a mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular formula of 2-(1,3-Benzothiazol-6-yl)acetic acid is C₉H₇NO₂S, with an exact molecular weight of 193.020 g/mol .
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, is expected to be the base peak at m/z 194.028 .
-
Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, is expected to be observed at m/z 192.012 . This mode is often highly sensitive for carboxylic acids.
Predicted Fragmentation Pathway (Negative Ion Mode):
Tandem MS (MS/MS) on the [M-H]⁻ ion would likely reveal characteristic fragments.
Caption: Predicted primary fragmentation of [M-H]⁻ ion.
A primary and highly characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da). This would result in a significant fragment ion at m/z 148.02 , corresponding to the carbanion of the benzothiazol-6-ylmethyl group. This fragmentation provides strong evidence for the presence of the acetic acid moiety.
Summary of Spectroscopic Data
The table below consolidates the predicted key spectroscopic data for the structural confirmation of 2-(1,3-Benzothiazol-6-yl)acetic acid.
| Technique | Feature | Predicted Value/Observation |
| ¹H NMR | Carboxylic Proton (COOH) | ~12.5 ppm (broad singlet) |
| Aromatic Protons (Ar-H) | 8.20 - 7.50 ppm range | |
| Methylene Protons (CH₂) | ~3.90 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~172.0 ppm |
| Aromatic Carbons (Ar-C) | 165.0 - 122.0 ppm range | |
| Methylene Carbon (CH₂) | ~40.0 ppm | |
| IR | O-H stretch (acid) | 3300 - 2500 cm⁻¹ (broad) |
| C=O stretch (acid) | ~1700 cm⁻¹ (strong) | |
| C=N / C=C stretches | 1620 - 1400 cm⁻¹ | |
| MS (ESI) | [M+H]⁺ | m/z 194.028 |
| [M-H]⁻ | m/z 192.012 | |
| MS/MS Fragment ([M-H]⁻) | m/z 148.02 (Loss of CO₂) |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(1,3-Benzothiazol-6-yl)acetic acid. Through the synergistic application of NMR, IR, and MS, every key structural feature—from the carboxylic acid and methylene groups to the specific substitution pattern on the benzothiazole core—can be confidently assigned. This multi-faceted approach ensures the scientific integrity required for advanced research and development applications, providing a clear and validated structural identity for this important heterocyclic compound.
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